molecular formula C19H18N2O3 B11671876 (4Z)-1-(4-ethylphenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione

(4Z)-1-(4-ethylphenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione

Cat. No.: B11671876
M. Wt: 322.4 g/mol
InChI Key: HETJZWPSURWFTL-ATVHPVEESA-N
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Description

(4Z)-1-(4-ethylphenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound belonging to the pyrazolidine family This compound is characterized by its unique structure, which includes an ethylphenyl group and a methoxyphenylmethylidene group attached to a pyrazolidine-3,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-ethylphenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves a multi-step process. One common method includes the condensation of 4-ethylbenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine to form the pyrazolidine ring. The final step involves the oxidation of the pyrazolidine ring to form the desired pyrazolidine-3,5-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-ethylphenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-1-(4-ethylphenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-ethylphenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(4-methylphenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(4-ethylphenyl)-4-[(4-hydroxyphenyl)methylidene]pyrazolidine-3,5-dione
  • (4Z)-1-(4-ethylphenyl)-4-[(4-chlorophenyl)methylidene]pyrazolidine-3,5-dione

Uniqueness

(4Z)-1-(4-ethylphenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(4Z)-1-(4-ethylphenyl)-4-[(4-methoxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C19H18N2O3/c1-3-13-4-8-15(9-5-13)21-19(23)17(18(22)20-21)12-14-6-10-16(24-2)11-7-14/h4-12H,3H2,1-2H3,(H,20,22)/b17-12-

InChI Key

HETJZWPSURWFTL-ATVHPVEESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OC)/C(=O)N2

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC)C(=O)N2

Origin of Product

United States

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